molecular formula C14H18BNO3 B6148872 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1224953-99-4

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B6148872
CAS RN: 1224953-99-4
M. Wt: 259.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also called 2M-6-TMDB, is a boron-containing heterocyclic compound with potential applications in drug discovery and development. It is a synthetic compound that has been developed as a new tool for the synthesis of biologically active compounds. Its unique properties make it an attractive candidate for pharmaceutical and medical research.

Scientific Research Applications

2M-6-TMDB has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of novel drugs, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. Additionally, it has been used in the synthesis of new materials, such as polymers, nanoparticles, and nanotubes.

Mechanism of Action

2M-6-TMDB has a unique mechanism of action. It acts as an electrophilic boron-containing heterocycle that can react with nucleophiles, such as amines, alcohols, and thiols. It can also react with electrophiles, such as aldehydes and ketones. The reaction of 2M-6-TMDB with nucleophiles leads to the formation of boron-containing heterocyclic compounds, which can then be used in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
2M-6-TMDB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol, and to reduce the levels of certain neurotransmitters, such as serotonin.

Advantages and Limitations for Lab Experiments

2M-6-TMDB has several advantages for lab experiments. It is relatively inexpensive, easy to handle, and has a wide range of applications. Additionally, it is stable and does not undergo decomposition at room temperature. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for 2M-6-TMDB. It could be used in the synthesis of novel drugs, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. Additionally, it could be used in the synthesis of new materials, such as polymers, nanoparticles, and nanotubes. It could also be used in the synthesis of peptides, peptidomimetics, and small molecules. Finally, it could be used in the development of new drug delivery systems, such as nanocarriers and liposomes.

Synthesis Methods

2M-6-TMDB is synthesized by a three-step process. The first step involves the reaction of 4-methylbenzonitrile with 2-methoxy-6-methylbenzonitrile in the presence of a catalytic amount of p-toluenesulfonic acid. The second step involves the reaction of the resulting product with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of a base, such as triethylamine. The third step involves the reaction of the resulting product with a suitable nucleophile, such as ethylenediamine, to form 2M-6-TMDB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 2-methoxy-6-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, followed by reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.", "Starting Materials": [ "2-methoxy-6-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base", "hydrogen gas" ], "Reaction": [ "Step 1: 2-methoxy-6-nitrobenzonitrile is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.", "Step 2: The nitro group in 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reduced to an amino group using hydrogen gas and a palladium catalyst to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.", "Step 3: The aniline group in 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is converted to a nitrile group using a suitable reagent to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." ] }

CAS RN

1224953-99-4

Product Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C14H18BNO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.